

# 4-(Dimethylamino)benzophenone CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Dimethylamino)benzophenone

Cat. No.: B186975

[Get Quote](#)

An In-depth Technical Guide to **4-(Dimethylamino)benzophenone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Dimethylamino)benzophenone**, a versatile organic compound with significant applications in photochemistry, polymer science, and as a synthetic intermediate. This document details its chemical properties, synthesis and purification protocols, and discusses its role as a photoinitiator.

## Chemical Identity and Properties

**4-(Dimethylamino)benzophenone**, also known as p-Benzoyl-N,N-dimethylaniline, is a substituted aromatic ketone. Its key identifiers and chemical properties are summarized below.

CAS Number: 530-44-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms: 4-Benzoyl-N,N-dimethylaniline, p-(Dimethylamino)benzophenone, Michler's ketone[\[1\]](#)[\[3\]](#)

## Physicochemical Properties

| Property          | Value                                                           | Reference |
|-------------------|-----------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>15</sub> H <sub>15</sub> NO                              | [1][2][3] |
| Molecular Weight  | 225.29 g/mol                                                    | [1][2][4] |
| Appearance        | White to light yellow or green crystalline powder               | [2][3]    |
| Melting Point     | 88-92 °C                                                        | [1][2]    |
| Boiling Point     | 250 °C at 15 mmHg                                               | [1][2]    |
| Solubility        | Insoluble in water; Slightly soluble in chloroform and methanol | [1]       |
| pKa               | 2.12 ± 0.12 (Predicted)                                         | [1]       |
| LogP              | 2.98360                                                         | [6]       |

## Spectroscopic Data

| Spectrum Type       | Notable Characteristics                                                                |
|---------------------|----------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Spectra available, indicative of the aromatic and methyl protons.                      |
| <sup>13</sup> C NMR | Spectra available, showing characteristic peaks for the carbonyl and aromatic carbons. |
| Infrared (IR)       | KBr pellet spectra available, showing key functional group absorptions.                |
| UV-Visible          | UV absorption is crucial for its photoinitiator function.                              |
| Mass Spectrometry   | Electron ionization mass spectra are available for structural confirmation.[6]         |

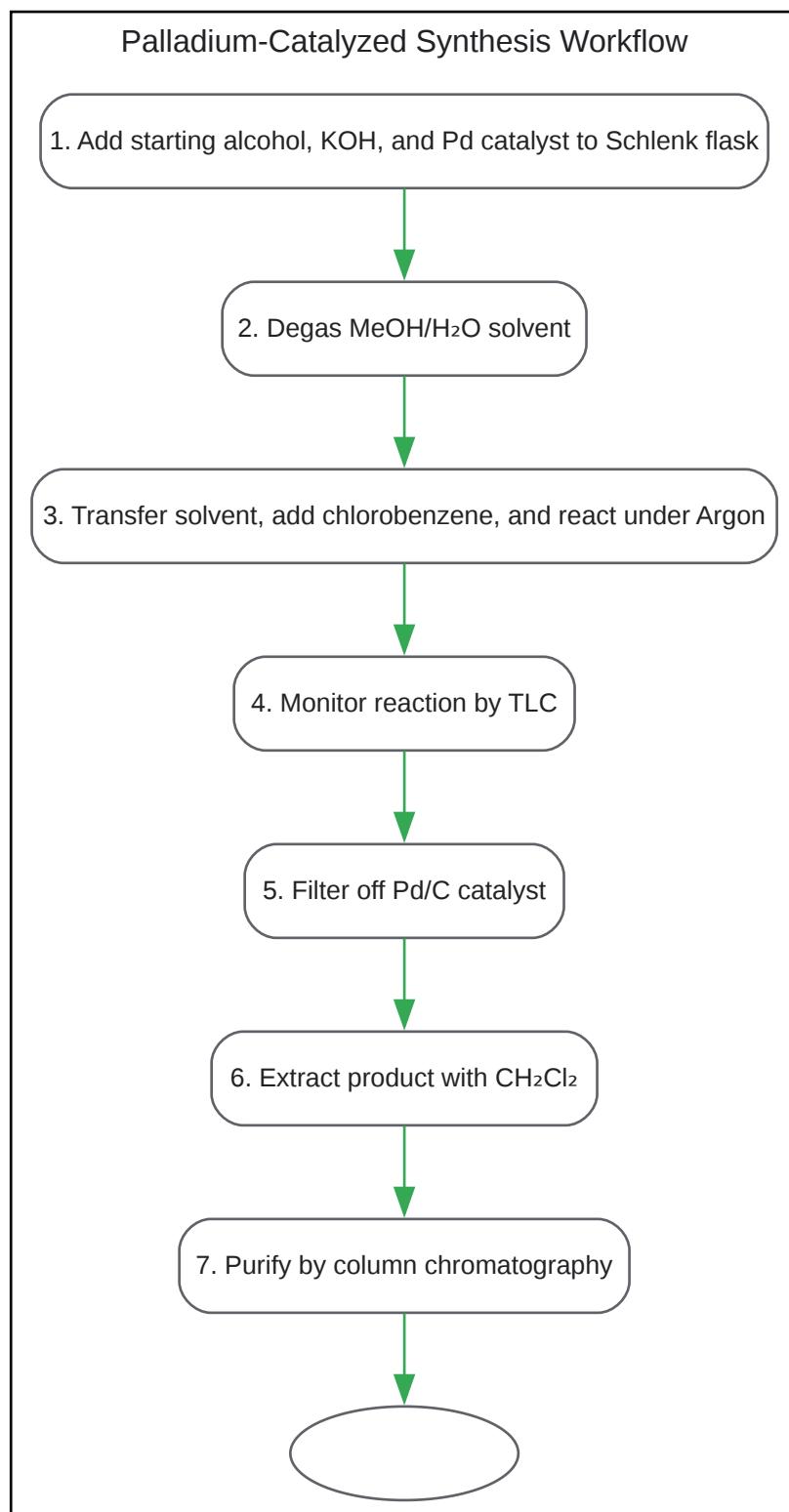
## Synthesis and Purification Protocols

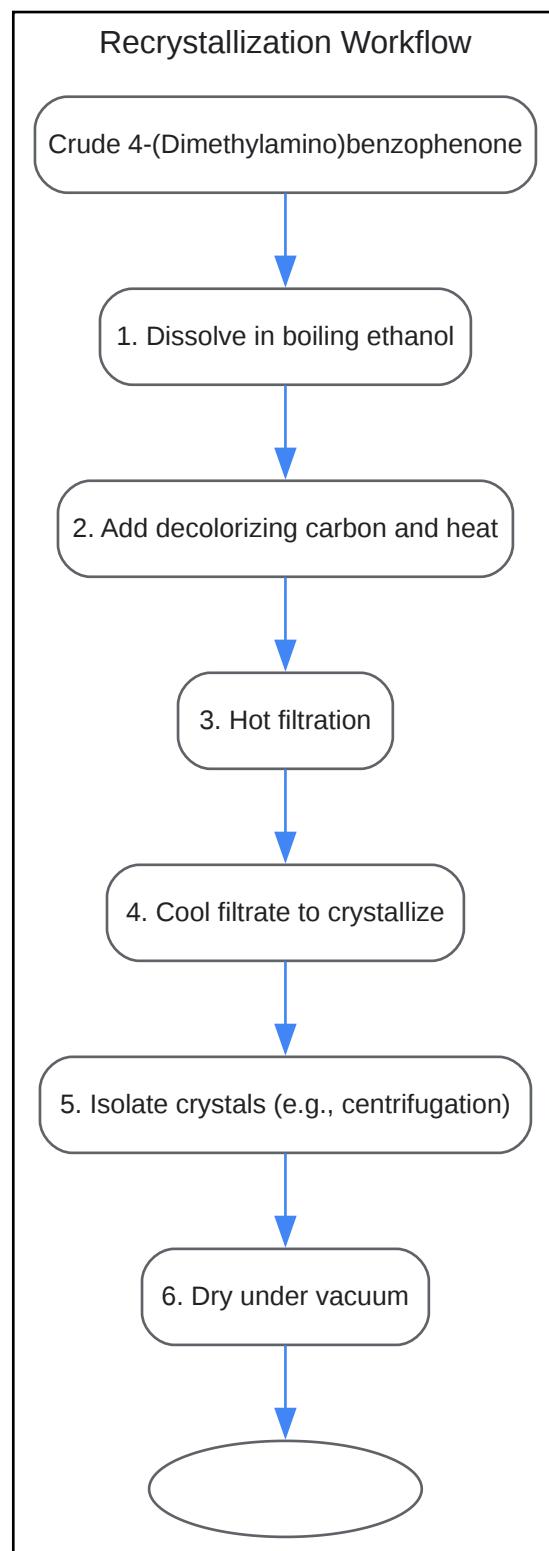
**4-(Dimethylamino)benzophenone** can be synthesized through various methods, with Friedel-Crafts acylation and palladium-catalyzed cross-coupling being common approaches.

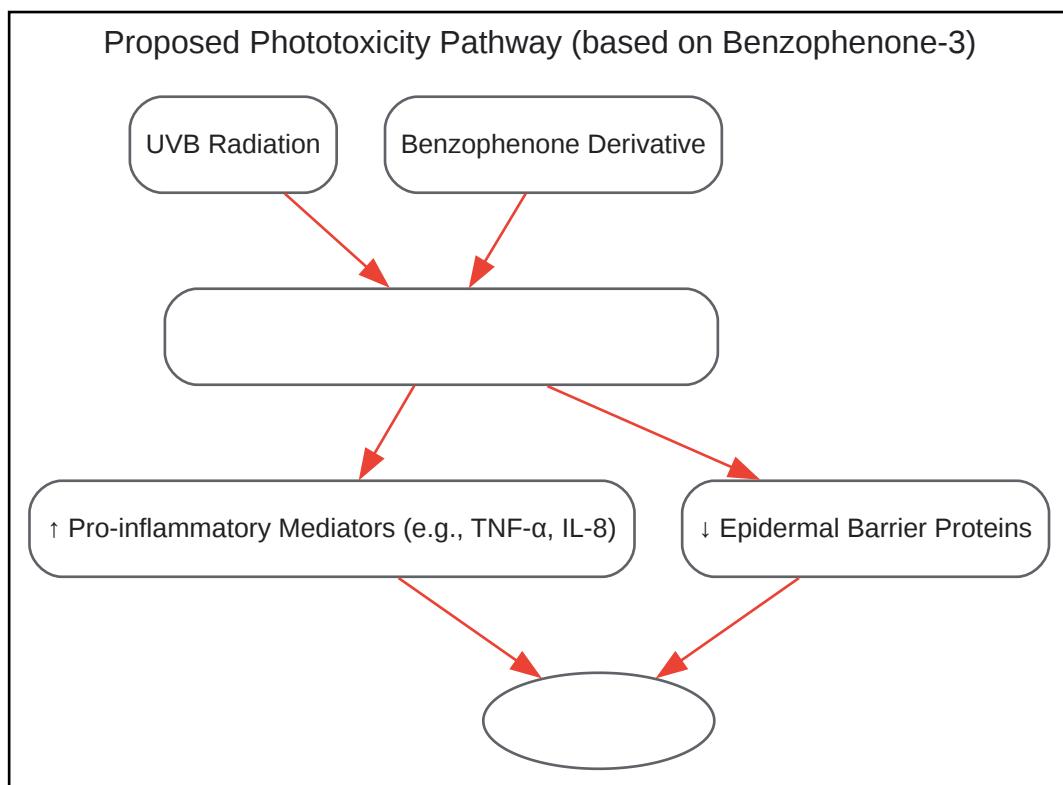
## Synthesis via Friedel-Crafts Type Reaction

A common method for the synthesis of **4-(Dimethylamino)benzophenone** involves the reaction of N,N-dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst, or with benzanilide and phosphorus oxychloride.<sup>[3]</sup> A detailed protocol adapted from a similar synthesis is provided below.<sup>[7]</sup>

Experimental Protocol:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, mix 2.5 moles of dry, powdered benzanilide, 8.5 moles of technical grade N,N-dimethylaniline, and 3.4 moles of phosphorus oxychloride.<sup>[7]</sup>
- Initiation: Gently warm the flask in a water bath. An exothermic reaction should commence. Immediately cool the flask to maintain the temperature at or below 125°C.<sup>[7]</sup>
- Reaction Completion: Once the initial exothermic reaction subsides, heat the mixture in a boiling water bath for approximately three hours.<sup>[7]</sup>
- Hydrolysis: Cool the reaction mixture to about 50°C and slowly pour it into 2.5 liters of warm (50-80°C) dilute hydrochloric acid. Stir until hydrolysis is complete, which should result in a homogeneous solution.<sup>[7]</sup>
- Precipitation: Add approximately 8 liters of water to precipitate the product. The initially milky solution will deposit sandy, light green crystals.<sup>[7]</sup>
- Isolation: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with water, press as dry as possible, and air dry. The melting point of the crude product should be around 88-90°C.<sup>[7]</sup>


## Synthesis via Palladium-Catalyzed Cross-Coupling


A more modern and efficient method involves a palladium-catalyzed reaction.

Experimental Protocol:<sup>[2]</sup>

- Reagent Preparation: To a Schlenk flask, add the starting alcohol (1 mmol), potassium hydroxide (3.0 mmol), and the palladium catalyst (e.g., 10 mol% Pd on activated carbon).[2]
- Solvent Degassing: In a separate Schlenk flask, degas the solvent mixture (Methanol:Water = 5:1 v/v, 6.0 mL) using the freeze-pump-thaw method and purge with an inert gas like argon.[2]
- Reaction Execution: Transfer the degassed solvent to the reaction flask. Add chlorobenzene (3.0 mmol) via syringe and maintain the reaction under an argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
- Work-up: Upon completion, filter off the Pd/C catalyst using celite and remove the solvent by rotary evaporation. Add a brine solution to the residue and extract the product with methylene chloride.[2]
- Purification: Dry the combined organic layers with anhydrous magnesium sulfate and concentrate using rotary evaporation. Purify the crude product via column chromatography using a hexane/EtOAc eluent system.[2]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 4-(Dimethylamino)benzophenone | 530-44-9 [smolecule.com]
- 2. 4-(Dimethylamino)benzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(Dimethylamino)benzophenone | C15H15NO | CID 10737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)benzophenone(530-44-9) 1H NMR spectrum [chemicalbook.com]
- 5. mzCloud – 4 Dimethylamino benzophenone [mzcloud.org]
- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [4-(Dimethylamino)benzophenone CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186975#4-dimethylamino-benzophenone-cas-number-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)